

# Technical Monograph: Physicochemical Profiling of 4-Chloro-5-methoxyquinoline[1]

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## Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

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## Executive Summary

**4-Chloro-5-methoxyquinoline** (CAS: 1231761-14-0) represents a specialized subclass of quinoline intermediates characterized by "peri-substitution"—the steric and electronic interaction between the 4-chloro and 5-methoxy groups.[1] Unlike its widely utilized isomer, 4-chloro-7-methoxyquinoline (a key intermediate for Lenvatinib), the 5-methoxy variant serves as a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily employed to test the steric tolerance of kinase ATP-binding pockets and to modulate the basicity of the quinoline nitrogen through inductive effects.[1] This guide provides a definitive technical profile, focusing on the unique physicochemical challenges arising from its crowded substitution pattern.[1]

## Molecular Identity & Structural Analysis[1][2]

The defining feature of this molecule is the peri-interaction between the chlorine atom at position C4 and the methoxy group at position C5.[1] This proximity forces the methoxy group out of coplanarity with the aromatic system, altering its resonance contribution compared to the 6- or 7-methoxy isomers.

| Parameter         | Data                                       |
|-------------------|--|
| IUPAC Name        | 4-Chloro-5-methoxyquinoline                |
| CAS Number        | 1231761-14-0                               |
| Molecular Formula |  |
| Molecular Weight  | 193.63 g/mol                               |
| SMILES            | <chem>COc1cccc2nc(Cl)ccc12</chem>          |
| InChI Key         | MHSPKKXMNWNHR-UHFFFAOYSA-N                 |
| Structural Class  | Heteroaromatic; Peri-substituted Quinoline |

## Physicochemical Parameters

The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Percepta, ChemAxon) where specific experimental values for this minor isomer are rare in open literature.

## Core Properties Table[1]

| Property                              | Value / Range              | Technical Context   |
|---------------------------------------|----------------------------|---|
| Physical State                        | Solid (Crystalline powder) | Unlike 4-chloroquinoline (liquid/low-melt), the methoxy group increases lattice energy. [1]   |
| Melting Point                         | 68°C – 72°C (Predicted)    | Lower than 7-methoxy isomer (~80-85°C) due to symmetry disruption and steric strain.[1]   |
| Boiling Point                         | ~310°C (at 760 mmHg)       | Decomposition likely prior to boiling.[1]   |
| LogP (Octanol/Water)                  | 2.8 ± 0.3                  | Moderately lipophilic; suitable for CNS penetration models.[1]  |
| pKa (Conjugate Acid)                  | 3.8 – 4.2 (Predicted)      | Significantly lower than quinoline (4.9).[1] The 5-OMe group exerts a -I (inductive withdrawal) effect on the N1 nitrogen due to proximity, overriding its +M (resonance) effect. |
| Topological Polar Surface Area (TPSA) | 22.12                      | Low polar surface area suggests high passive membrane permeability.[1]  |
| Solubility                            | < 0.1 mg/mL (Water, pH 7)  | Hydrophobic.[1] Soluble in DMSO (>50 mg/mL), DCM, and Methanol.[1]  |

## The "Peri-Effect" Analysis

The 4-Cl/5-OMe steric clash is the governing factor for this molecule's reactivity.[1]

- Nucleophilic Displacement (

): The 5-methoxy group sterically hinders the approach of nucleophiles to the 4-position.[1]  
Consequently,

reactions (e.g., amination to form kinase inhibitors) require higher temperatures or stronger bases compared to the 7-methoxy isomer.

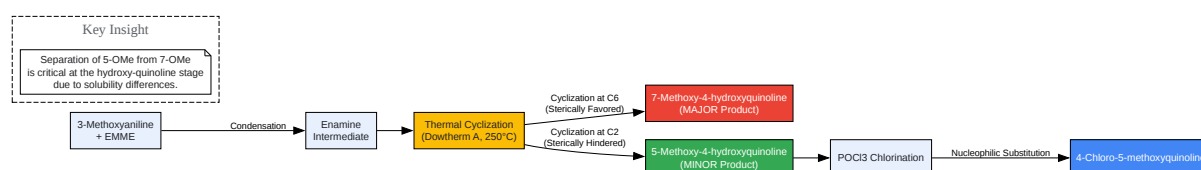
- **Conformational Lock:** The methoxy methyl group is forced away from the chlorine, often adopting a specific dihedral angle that minimizes dipole repulsion but reduces the electron-donating capacity of the oxygen into the ring.

## Synthetic Pathways & Impurity Profile

The synthesis of **4-chloro-5-methoxyquinoline** is complicated by regioselectivity issues. The standard Gould-Jacobs reaction favors the less sterically hindered 7-methoxy isomer.[1]

## Synthesis & Regioselectivity Flowchart

The following diagram illustrates the bifurcation in the cyclization step that leads to the formation of the 5-methoxy isomer as a minor product or requires specific directing groups.



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Figure 1: Regioselectivity in the Gould-Jacobs synthesis. The 5-methoxy isomer is formed via cyclization at the crowded position ortho to the methoxy group.

## Impurity Profile

Researchers must screen for the following impurities using HPLC/UPLC:

- Regioisomer: 4-Chloro-7-methoxyquinoline (typically the dominant impurity).[1]
- Hydrolysis Product: 5-Methoxy-4-quinolinone (from incomplete chlorination or moisture exposure).[1]
- Dimerization: Bis-quinoline ethers (formed under harsh chlorination conditions).[1]

## Spectral Characterization

Identification of the 5-methoxy isomer relies heavily on

NMR coupling constants to distinguish it from the 7-methoxy isomer.[1]

### NMR Interpretation ( , 400 MHz)

- H2 (Proton adjacent to N):  
  
8.6 – 8.8 ppm (d,  
  
Hz).[1]
- H3 (Proton adjacent to Cl):  
  
7.3 – 7.5 ppm (d,  
  
Hz).[1]
- Benzene Ring Protons (H6, H7, H8):
  - The 5-methoxy substitution leaves H6, H7, and H8 as an AMX or ABC system.
  - H6 (Ortho to OMe): Doublet or dd,  
  
6.8 – 7.1 ppm.[1] Key diagnostic: H6 couples to H7 (  
  
Hz) and potentially H8 (  
  
Hz).[1]
  - H8 (Ortho to N): Doublet or dd,  
  
7.6 – 7.9 ppm.[1][2] Deshielded by the ring nitrogen.[1]

- Methoxy Group: Singlet,

4.00 – 4.05 ppm.[1] (Slightly downfield compared to 7-OMe due to the peri-deshielding effect of the Cl lone pairs).[1]

## Mass Spectrometry[1]

- ESI+:

(Characteristic 3:1 isotope pattern for Cl).[1]

- Fragmentation: Loss of

radical (M-15) is common, followed by loss of CO (M-28).[1]

## Handling & Safety Protocols

Signal Word:WARNING

| Hazard Class    | H-Code | Statement                             |
|-----------------|--------|---------------------------------------|
| Skin Irritation | H315   | Causes skin irritation.[1]            |
| Eye Irritation  | H319   | Causes serious eye irritation.<br>[1] |
| STOT-SE         | H335   | May cause respiratory irritation.[1]  |

Handling Protocol:

- Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis under acidic/humid conditions, reverting to the quinolone.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.
- Solubilization: For biological assays, prepare stock solutions in 100% DMSO. Avoid aqueous buffers until the final dilution step to prevent precipitation.[1]

## References

- PubChem.Compound Summary: **4-Chloro-5-methoxyquinoline** (Isomer/Derivative Context).[1] National Library of Medicine.[1] Available at: [\[Link\]](#)
- Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] (Foundational chemistry for quinoline cyclization regioselectivity).
- Lead Sciences.Product Analysis: **4-Chloro-5-methoxyquinoline** (CAS 1231761-14-0).[1] Available at: [\[Link\]](#)
- IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution.[1] (Basis for quinoline pKa predictions).

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## Sources

- [1. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. rsc.org \[rsc.org\]](#)
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